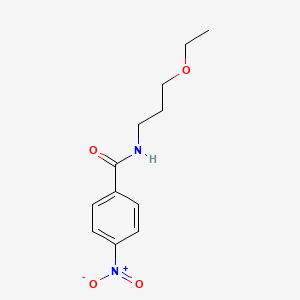
2-morpholin-4-ylethyl 2,4-dichlorobenzoate;hydrochloride
Descripción general
Descripción
2-morpholin-4-ylethyl 2,4-dichlorobenzoate;hydrochloride is a chemical compound that combines the structural features of morpholine and dichlorobenzoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ylethyl 2,4-dichlorobenzoate;hydrochloride typically involves the reaction of 2,4-dichlorobenzoic acid with 2-morpholin-4-ylethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the benzoic acid and the hydroxyl group of the morpholine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-morpholin-4-ylethyl 2,4-dichlorobenzoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoate ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Hydrolysis Products: 2,4-dichlorobenzoic acid and 2-morpholin-4-ylethanol.
Aplicaciones Científicas De Investigación
2-morpholin-4-ylethyl 2,4-dichlorobenzoate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-morpholin-4-ylethyl 2,4-dichlorobenzoate;hydrochloride involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, potentially modulating their activity. The dichlorobenzoate component may contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol: Shares the morpholine and benzoate features but with additional functional groups.
2-morpholin-4-ylethanethiol: Contains the morpholine moiety but differs in the substituent attached to the morpholine ring.
Uniqueness
2-morpholin-4-ylethyl 2,4-dichlorobenzoate;hydrochloride is unique due to its specific combination of morpholine and dichlorobenzoate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 2,4-dichlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3.ClH/c14-10-1-2-11(12(15)9-10)13(17)19-8-5-16-3-6-18-7-4-16;/h1-2,9H,3-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFCSWFNYLGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4691275.png)
![3-[(4-chlorophenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B4691278.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4691286.png)
![2-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4691294.png)
![N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4691299.png)
![(4Z)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B4691306.png)
![methyl 2-[({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4691321.png)

![N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}-5-METHYL-2-FURAMIDE](/img/structure/B4691337.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B4691348.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4691360.png)
![(Z)-3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B4691366.png)
![N-(3,4-dichlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4691373.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4691381.png)
